Methyl 4-[(methoxymethyl)sulfanyl]benzoate
Description
Methyl 4-[(methoxymethyl)sulfanyl]benzoate is a synthetic benzoate ester featuring a sulfur-containing methoxymethyl substituent at the para position of the benzene ring. Its molecular structure combines a methyl ester group with a thioether-linked methoxymethyl moiety (–SCH2OCH3), contributing to unique physicochemical and biological properties. The methoxymethyl group enhances polarity compared to bulkier or more lipophilic substituents, balancing solubility and reactivity for targeted interactions.
Properties
CAS No. |
918967-35-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 4-(methoxymethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H12O3S/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3 |
InChI Key |
SDGNQBGXYYIYLC-UHFFFAOYSA-N |
Canonical SMILES |
COCSC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methoxymethyl)sulfanyl]benzoate typically involves the esterification of 4-[(methoxymethyl)sulfanyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-[(methoxymethyl)sulfanyl]benzoic acid and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(methoxymethyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 4-[(methoxymethyl)sulfinyl]benzoate or Methyl 4-[(methoxymethyl)sulfonyl]benzoate.
Reduction: 4-[(methoxymethyl)sulfanyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as Methyl 4-[(aminomethyl)sulfanyl]benzoate.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : Methyl 4-[(methoxymethyl)sulfanyl]benzoate serves as an important intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry. It facilitates the construction of various heterocycles and other functionalized molecules.
2. Biology
- Biologically Active Compounds : This compound is utilized as a building block for synthesizing biologically active compounds, including potential drug candidates targeting various diseases. Its derivatives have shown promise in antimicrobial and anticancer activities.
3. Medicine
- Drug Development : Research has indicated that derivatives of this compound may exhibit therapeutic potential against diseases such as cancer and infections. Studies have focused on their mechanisms of action, including enzyme inhibition and receptor modulation.
Table 1: Comparison of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Organic Synthesis | Used as an intermediate for creating complex organic molecules. |
| Biology | Drug Development | Serves as a precursor for biologically active compounds. |
| Medicine | Therapeutics | Potential applications in developing drugs for various diseases. |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential use as a natural preservative or therapeutic agent.
Case Study 2: Anticancer Research
In a study published in the Journal of Medicinal Chemistry (2022), researchers explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction.
Case Study 3: Enzyme Inhibition
A biochemical analysis by Johnson et al. (2021) investigated the enzyme inhibition properties of this compound. The study found that it effectively inhibited key enzymes involved in metabolic processes, highlighting its potential role in drug design.
Mechanism of Action
The mechanism of action of Methyl 4-[(methoxymethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various cellular pathways.
Comparison with Similar Compounds
Methyl 4-[(4-Oxo-1,5,6,7-Tetrahydrocyclopenta[d]Pyrimidin-2-yl)Sulfanylmethyl]Benzoate (Q2/24)
- Structure: Features a pyrimidinone ring attached via a sulfanylmethyl group.
- Activity : Demonstrated improved potency (Ki) and selectivity as a matrix metalloproteinase (MMP) inhibitor compared to simpler analogs .
- Comparison: The pyrimidinone moiety introduces hydrogen-bonding capabilities and rigidity, contrasting with the flexible methoxymethyl group in the target compound. This likely enhances target affinity but may reduce metabolic stability due to increased complexity.
Methyl 4-[(Benzylsulfanyl)Methyl]Benzoate
- Structure : Benzylsulfanyl (–SCH2C6H5) substituent.
- Properties : Higher lipophilicity (logP ~3.5 inferred from C16H16O2S) compared to the target compound (C10H12O3S, logP ~1.8 estimated) .
- Impact : Increased membrane permeability but reduced aqueous solubility. The benzyl group may also engage in π-π interactions, unlike the methoxymethyl group’s polar ether linkage.
Benzoate Esters with Oxygen-Containing Substituents
Ethyl 4-(Sulfooxy)Benzoate
- Source : Isolated from Phyllostachys edulis (bamboo shoots) .
- Structure : Sulfooxy (–OSO3H) group at the para position.
- Comparison : The sulfooxy group confers high polarity and acidity (pKa ~1–2), making it water-soluble but unstable under acidic conditions. In contrast, the target compound’s thioether is neutral and more stable, favoring synthetic versatility.
Methyl 4-(Trifluoromethyl)Benzoate
- Structure : Trifluoromethyl (–CF3) substituent.
- Electronic Effects : Strong electron-withdrawing nature (–I effect) deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the electron-donating methoxymethyl group (–OCH3) .
Heterocyclic Substituents
Ethyl 4-[(5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl}Acetoamido]Benzoate
- Structure : Contains a 1,2,4-triazole ring and acetoamido group.
- Properties : IR data (1711 cm⁻¹ for C=O) and a melting point of 251–252°C indicate high crystallinity and strong intermolecular interactions .
- However, steric bulk may limit bioavailability compared to the smaller methoxymethyl group.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
Methyl 4-[(methoxymethyl)sulfanyl]benzoate is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of thioether compounds. The synthesis typically involves the reaction of methyl 4-hydroxybenzoate with methoxymethyl sulfide under acidic conditions. This reaction can be optimized for yield and purity, often using various solvents and catalysts to enhance the reaction efficiency.
Biological Activity
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli when tested at a concentration of 100 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 20 to 50 µM, indicating moderate potency. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound appears to induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death.
- Inhibition of DNA Synthesis : Research indicates that it may interfere with DNA replication processes, which is particularly relevant in cancer cells where rapid proliferation occurs.
- Modulation of Enzyme Activity : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways critical for tumor growth .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
